molecular formula C5H7N3O4S B8424933 Ethanesulfonyl-3-nitro-1H-pyrazole

Ethanesulfonyl-3-nitro-1H-pyrazole

Cat. No. B8424933
M. Wt: 205.19 g/mol
InChI Key: YNGYAJSQXVVNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanesulfonyl-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C5H7N3O4S and its molecular weight is 205.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanesulfonyl-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonyl-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethanesulfonyl-3-nitro-1H-pyrazole

Molecular Formula

C5H7N3O4S

Molecular Weight

205.19 g/mol

IUPAC Name

1-ethylsulfonyl-3-nitropyrazole

InChI

InChI=1S/C5H7N3O4S/c1-2-13(11,12)7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3

InChI Key

YNGYAJSQXVVNDV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1C=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Nitro-1H-pyrazole (prepared in example 3, 100 mg, 0.89 mmol) was dissolved in anhydrous N,N-dimethylformamide (4 mL) and a 60% dispersion of sodium hydride in mineral oil (39 mg, 0.94 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for an additional 10 min, the ethanesulfonyl chloride (94 μL, 1.00 mmol) was added. The mixture was continued to stir under nitrogen for 16 h. The solution was diluted with ethyl acetate (50 mL), washed with water (2×20 mL), saturated aqueous brine solution (2×20 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 10 g; 25% ethyl acetate/hexanes to 75% ethyl acetate/hexanes) afforded 1-ethanesulfonyl-3-nitro-1H-pyrazole (139 mg, 77%) as a clear, waxy solid: H1-NMR (400 MHz, CDCl3) δ 1.38 (2H, t, J=7.2 Hz), 3.68 (2H, qt, J=7.2 Hz), 7.05 (1H, d, J=2.8 Hz), 8.14 (1H, d, J=2.8 Hz).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
39 mg
Type
reactant
Reaction Step Two
Quantity
94 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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